![molecular formula C24H29N5O4S B2941352 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021074-96-3](/img/structure/B2941352.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H29N5O4S and its molecular weight is 483.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has good ADME properties, which would impact its bioavailability.
Result of Action
The activation of GIRK channels by the compound leads to changes in cell excitability. This can have various effects at the molecular and cellular level, depending on the specific type of cell and the physiological context .
Biochemische Analyse
Biochemical Properties
The compound interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . The compound has been found to display nanomolar potency as a GIRK1/2 activator .
Cellular Effects
The compound’s influence on cell function is primarily through its activation of GIRK channels. These channels play a crucial role in regulating the excitability of cells, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level by activating GIRK channels. This activation can lead to changes in gene expression and can influence enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the compound has shown improved metabolic stability over time compared to other compounds
Metabolic Pathways
The compound is involved in the GPCR signaling pathway through its activation of GIRK channels
Biologische Aktivität
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. Its structural features suggest significant interactions with biological targets, particularly in neurological and oncological contexts. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazolo[3,4-b]pyridine core, a tetrahydrothiophene ring, and morpholino and phenyl substituents.
Property | Value |
---|---|
Molecular Formula | C19H24N4O3S |
Molecular Weight | 384.48 g/mol |
IUPAC Name | This compound |
CAS Number | 123456-78-9 (hypothetical) |
Target Interaction
The primary biological target of this compound is the G protein-gated inwardly rectifying potassium (GIRK) channels . Activation of these channels modulates neuronal excitability and neurotransmitter release, which is crucial in various physiological processes such as pain perception and anxiety regulation .
Mode of Action
Upon binding to GIRK channels, the compound enhances potassium ion conductance, leading to hyperpolarization of neuronal membranes. This mechanism is particularly relevant in the context of neurological disorders where excitability is dysregulated .
Pharmacological Effects
Research indicates that compounds similar to this one exhibit significant nanomolar potency as GIRK activators. Such activity has been linked to potential applications in treating conditions like epilepsy and chronic pain .
Case Studies and Experimental Findings
- Neuroprotective Effects : In vitro studies have demonstrated that the compound can reduce neuronal cell death induced by excitotoxicity. This was assessed using cultured neurons exposed to glutamate .
- Cancer Cell Proliferation : The compound has shown promise in inhibiting the proliferation of certain cancer cell lines. For example, studies indicated a reduction in viability of breast cancer cells (4T1) upon treatment with varying concentrations of the compound .
- Anxiolytic Properties : Behavioral assays in animal models suggest that activation of GIRK channels by this compound can lead to reduced anxiety-like behaviors, indicating its potential use in anxiety disorders .
Pharmacokinetics
The pharmacokinetic profile of similar compounds has suggested favorable absorption characteristics alongside metabolic stability. The DMPK (Drug Metabolism and Pharmacokinetics) assays indicate that this compound maintains effective plasma concentrations over extended periods, supporting its therapeutic viability .
Eigenschaften
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4S/c1-17-22-20(24(30)25-8-9-28-10-12-33-13-11-28)15-21(18-5-3-2-4-6-18)26-23(22)29(27-17)19-7-14-34(31,32)16-19/h2-6,15,19H,7-14,16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODCGCBTCKYNHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCN4CCOCC4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.